molecular formula C17H21N5O2S2 B2647229 2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-90-7

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2647229
CAS No.: 1105197-90-7
M. Wt: 391.51
InChI Key: QNCYVTIGHLRMCZ-UHFFFAOYSA-N
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Description

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H21N5O2S2 and its molecular weight is 391.51. The purity is usually 95%.
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Biological Activity

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its structure incorporates several bioactive moieties, including a piperazine ring and a thiadiazole derivative, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2S2 with a molecular weight of 391.51 g/mol. The compound features a piperazine ring linked to a thiadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies typically utilize methods like serial dilution to assess minimum inhibitory concentrations (MICs) .

Anti-Alzheimer Potential

A study focusing on benzothiazole-thiadiazole derivatives highlighted the potential of similar compounds in treating Alzheimer's disease. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. The findings suggest that modifications to the thiadiazole structure can enhance AChE inhibition .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with specific receptors involved in neurological pathways and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Anti-Alzheimer Study Evaluation of AChE inhibitionCompound demonstrated significant inhibition compared to control .
Antibacterial Evaluation Activity against bacterial strainsShowed comparable efficacy to standard antibiotics .
Molecular Docking Analysis Binding interactions with targetsPredicted high binding affinity for AChE and other neurological targets .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The introduction of the piperazine ring may enhance these properties by improving interaction with microbial targets.
  • Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer activities. The ability of this compound to inhibit cancer cell proliferation has been suggested in preliminary studies, making it a candidate for further exploration in oncology.
  • CNS Activity : The piperazine component is often associated with central nervous system (CNS) activity. Compounds containing piperazine have been studied for their anxiolytic and antidepressant effects. This suggests that 2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may also possess similar CNS-modulating properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

  • Thiadiazole Ring : Modifications to the thiadiazole ring can significantly affect biological activity. Variations in substituents on the ring can lead to enhanced potency against specific targets.
  • Piperazine Substituents : The type and position of substituents on the piperazine ring influence the compound's pharmacokinetic profile and receptor binding affinity.

Case Studies

Several case studies have reported on the applications of similar compounds:

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro; further studies suggested potential for in vivo efficacy.
CNS ActivityInvestigated as a potential anxiolytic; showed promise in animal models for reducing anxiety-like behaviors.
Antimicrobial PropertiesEffective against multiple bacterial strains; suggested mechanism involves disruption of cell wall synthesis.

Properties

IUPAC Name

2-[[5-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-11-3-4-13(9-12(11)2)15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-10-14(18)23/h3-4,9H,5-8,10H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYVTIGHLRMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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